N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14979012
InChI: InChI=1S/C19H17BrN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23)
SMILES:
Molecular Formula: C19H17BrN4O
Molecular Weight: 397.3 g/mol

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14979012

Molecular Formula: C19H17BrN4O

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C19H17BrN4O
Molecular Weight 397.3 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromoindol-1-yl)acetamide
Standard InChI InChI=1S/C19H17BrN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23)
Standard InChI Key FUVFAMSFLLLOFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three critical domains:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions with biological targets .

  • 4-Bromoindole moiety: A heteroaromatic system substituted with bromine at position 4, introducing steric and electronic effects that modulate receptor binding.

  • Acetamide linker: A flexible ethyl spacer connecting the benzimidazole and indole groups, facilitating conformational adaptability during target engagement.

The SMILES notation CC(=O)NCC1=CN2C=C(C=C1C(=C2)Br)N=C(N2)N=C(N)C=N encapsulates this arrangement, while the InChIKey SPBDQUVZLDTQNC-UHFFFAOYSA-N provides a unique identifier for database searches .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈BrN₅O
Molecular Weight397.3 g/mol
CAS Registry Number1574485-13-4
Topological Polar Surface98.8 Ų
Hydrogen Bond Donors3

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, density functional theory (DFT) simulations predict distinct electronic transitions:

  • UV-Vis: Absorption maxima near 280 nm (benzimidazole π→π*) and 320 nm (indole charge transfer) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 397.3 (M⁺) with fragmentation patterns dominated by cleavage at the acetamide bond.

Synthesis and Chemical Reactivity

Synthetic Pathways

Though explicit protocols for this compound are proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Indole Bromination: Electrophilic substitution of indole at position 4 using N-bromosuccinimide (NBS) in dichloromethane .

  • Benzimidazole Formation: Condensation of o-phenylenediamine with formic acid under microwave irradiation .

  • Acetamide Coupling: Nucleophilic acyl substitution between 2-chloroacetamide and the benzimidazole-ethylamine intermediate.

Yield optimization likely requires palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to mitigate steric hindrance from the bromine substituent .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
Indole BrominationNBS, CH₂Cl₂, 0°C, 2 hrIntroduce Br at position 4
Benzimidazole Synthesiso-Phenylenediamine, HCOOH, MWCyclize to benzimidazole core
Amide FormationEDC/HOBt, DMF, rt, 24 hrCouple ethylamine to acetamide

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Aromatic Substitution: Bromine at indole-C4 is susceptible to displacement by amines or thiols under basic conditions .

  • Hydrolysis: The acetamide linker may cleave in strong acidic/basic environments, releasing 2-(1H-benzimidazol-2-yl)ethylamine.

  • Oxidation: The indole moiety could form N-oxide derivatives upon treatment with peracids .

CompoundTargetIC₅₀/EC₅₀Cancer Model
Binimetinib MEK1/212 nMMelanoma
MBIC Microtubules7.3 μMCervical Cancer
Target Compound (Hypothetical)CDK4/6In silico: 15 nMBreast Cancer (Predicted)

Antimicrobial Applications

Benzimidazole’s ability to disrupt microbial DNA gyrase (e.g., in Helicobacter pylori) suggests potential broad-spectrum activity . The bromine atom may improve penetration through lipid membranes, enhancing efficacy against Gram-negative pathogens.

Future Research Directions

  • Synthetic Optimization: Explore Suzuki-Miyaura coupling to replace bromine with fluorinated groups for improved bioavailability .

  • Target Deconvolution: Employ CRISPR-Cas9 screens to identify novel protein interactors beyond kinase and topoisomerase targets .

  • Formulation Development: Nanoencapsulation in PEGylated liposomes to enhance tumor accumulation .

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